3-Methylsuberic acid

Description

Contextualization within Branched-Chain Fatty Acid Research

Branched-chain fatty acids (BCFAs) are fatty acids containing alkyl substituents, typically methyl groups, on their hydrocarbon chains. ebi.ac.uk They are common components of lipids in animals and bacteria. ebi.ac.uk While the acyl chain is usually saturated, unsaturated BCFAs exist, particularly in marine animals, and branches other than methyl can be found in microbial lipids. ebi.ac.uk 3-Methylsuberic acid falls under this category due to the presence of a methyl branch. hmdb.caebi.ac.uk Research into BCFAs encompasses their biosynthesis, metabolism, and diverse biological roles, which can include influencing membrane properties, serving as signaling molecules, or acting as components of complex lipids.

Significance as a Dicarboxylic Acid in Biological Systems

Dicarboxylic acids are organic compounds characterized by the presence of two carboxyl functional groups. atamankimya.com Their general structure is HO2C−R−CO2H, where R can be an aliphatic or aromatic group. atamankimya.com In biological systems, at physiological pH, dicarboxylic acids typically exist predominantly as their dicarboxylate anions. atamankimya.com Dicarboxylic acids play various roles, including being intermediates in metabolic pathways and components of larger molecules. atamankimya.comhmdb.ca 3-Methylsuberic acid, with its two carboxyl groups, fits the definition of a dicarboxylic acid. hmdb.caebi.ac.uk Its presence in biological fluids like urine highlights its involvement in metabolic processes. ebi.ac.uknih.gov

Overview of Research Trajectories Pertaining to 3-Methylsuberic Acid

Research involving 3-Methylsuberic acid spans several areas within chemical biology. Its identification in biological samples, such as human urine and amniotic fluid, has linked it to metabolic processes and certain metabolic disorders. ebi.ac.uknih.gov Studies have also explored its presence in various organisms, including plants and insects, suggesting potential roles in natural products and chemical ecology. researchgate.netresearchgate.netresearchgate.net Furthermore, investigations into the metabolic adaptations in response to physiological changes, such as exercise training, have shown altered levels of 3-Methylsuberic acid, indicating its potential as a metabolic marker. mdpi.comresearchgate.net Its classification as a branched-chain fatty acid and a dicarboxylic acid also places it within broader research contexts concerning the biological functions of these lipid classes. hmdb.caebi.ac.ukatamankimya.com

Table 1: Properties of 3-Methylsuberic Acid

| Property | Value/Description | Source |

| Molecular Formula | C₉H₁₆O₄ | ebi.ac.ukwu.ac.th |

| Average Mass | 188.221 g/mol | ebi.ac.uk |

| Monoisotopic Mass | 188.10486 Da | ebi.ac.uk |

| Classification | Branched Fatty Acid, Dicarboxylic Acid, Medium-chain fatty acid hmdb.caebi.ac.uk | hmdb.caebi.ac.uk |

| Biological Location (Human) | Urine | ebi.ac.uk |

Table 2: Differential Metabolite Analysis Including 3-Methylsuberic Acid

| Compound | Fold Change (NAFLD vs. Control) | p-value | log₂ (Fold Change) | Source |

| 3-Methylsuberic acid | 1.460 | 0.001 | -1.358 | wjgnet.com |

Note: Table 2 presents data from a study on nonalcoholic fatty liver disease (NAFLD), showing the fold change and statistical significance of 3-Methylsuberic acid levels in urine compared to a control group. wjgnet.com

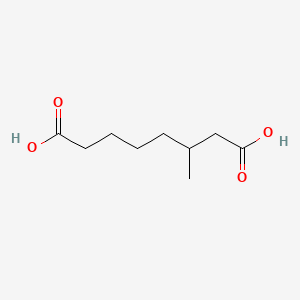

Structure

3D Structure

Properties

CAS No. |

34284-35-0 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-methyloctanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-7(6-9(12)13)4-2-3-5-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

QIOYMVALOOEDDF-UHFFFAOYSA-N |

SMILES |

CC(CCCCC(=O)O)CC(=O)O |

Canonical SMILES |

CC(CCCCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of 3 Methylsuberic Acid

Identification in Botanical Sources

3-Methylsuberic acid has been detected in extracts from several plant species, including those traditionally used in medicinal practices.

Detection in Medicinal Plant Extracts

Research has indicated the presence of 3-methylsuberic acid in the extracts of various medicinal plants. It has been found in the root extract of Curculigo latifolia, a plant known in Indonesia as marasi or sukkit. researchgate.netunnes.ac.id This finding was part of a study investigating the phytochemical content of C. latifolia roots. unnes.ac.id

The compound has also been identified in the methanolic extract of Dodonea viscosa. researchgate.net Dodonea viscosa, commonly known as hop bush, is a plant in the Sapindaceae family with a wide global distribution and traditional uses for treating various ailments. researchgate.netburncoose.co.uk Analysis of the methanolic extract of D. viscosa using high-resolution liquid chromatography-mass spectrometry (HR-LCMS) revealed the presence of 3-methylsuberic acid among other compounds. researchgate.net

Furthermore, 3-methylsuberic acid has been detected in Hapaline benthamiana Schott., a traditional Thai plant belonging to the Araceae family. wu.ac.thresearchgate.net An at-line LC-ESI-QTOF MS/MS analysis of Hapaline benthamiana extracts identified 3-methylsuberic acid alongside various phenolic, flavonoid, and glycolipid compounds. wu.ac.th

Studies on Dalbergia odorifera, Isatis tinctoria, and Viola odorata have also reported the presence of suberic acid and its derivatives, including 3-methylsuberic acid. frontiersin.orgnih.govresearchgate.net These findings were noted in the context of characterizing honey composition and correlating honey compounds with potential plant sources. frontiersin.orgnih.gov

Presence in Specific Plant Species

Beyond medicinal extracts, 3-methylsuberic acid has been noted in specific plant species. It has been identified in the leaves of Eucalyptus globulus. nih.gov An untargeted metabolomic profiling study of Eucalyptus globulus leaf extracts indicated the presence of 3-methylsuberic acid, sometimes noted as "Azelaic acid or 3-methylsuberic acid" in the analysis, particularly in extracts from dried leaf material. nih.gov

While not explicitly detailed in the provided snippets regarding Red Sea algae, the broader context of natural product research suggests potential for its discovery in diverse photosynthetic organisms, although direct evidence is not present in the provided search results.

Characterization in Animal-Derived Metabolomes

3-Methylsuberic acid has been characterized in biological samples of animal origin, playing roles in chemical communication and being detected as a metabolite.

Role in Insect Chemical Communication Systems

3-Methylsuberic acid has been implicated in the chemical communication systems of insects. It has been identified as a component in the active acidic fraction of extracts from Callosobruchus rhodesianus, a species of cowpea beetle. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of this fraction revealed the presence of 3-methylsuberic acid (3-methyloctanedioic acid) along with other dicarboxylic acids like 2-methylsuberic acid and nonanedioic acid. researchgate.netresearchgate.net These compounds were investigated for their role as contact sex pheromone analogs in male C. maculatus and C. rhodesianus. researchgate.netresearchgate.net Studies comparing the synergistic effect of synthetic standards with natural hydrocarbons showed that 3-methylsuberic acid, when combined with natural hydrocarbons, elicited significant copulatory activity in male C. maculatus. researchgate.net This suggests its function as a chemical signal involved in mating behavior. researchgate.netufl.edu

Detection in Mammalian Biological Fluids

3-Methylsuberic acid has been detected in mammalian biological fluids, including human urine and serum. It is listed in databases such as the Human Metabolome Database (HMDB) and RefMet as being present in human urine. hmdb.caebi.ac.ukmitoproteome.org Studies utilizing techniques like gas chromatography-mass spectrometry have identified 3-methylsuberic acid as one of the organic acids regularly occurring in the urine of healthy individuals. ebi.ac.uk

In human serum, 3-methylsuberic acid has been detected in metabolomic studies. oup.commdpi.comresearchgate.net An LC/MS dataset obtained from human serum samples, used to evaluate metabolomic data annotation tools, identified features corresponding to 3-methylsuberic acid, including its isotopes and different adducts. oup.com Furthermore, a study investigating the metabolic adaptations in response to inspiratory muscle training in healthy male cyclists found increased serum levels of 3-methylsuberic acid after 11 weeks of training, as determined by UHPLC-HRMS/MS analysis. mdpi.comresearchgate.net

The detection of 3-methylsuberic acid in human biological fluids highlights its presence within the mammalian metabolome, although its specific endogenous origins or metabolic pathways are not fully detailed in the provided sources.

Occurrence in Natural Food Products

3-Methylsuberic acid has also been found in natural food products, specifically in pine honey. frontiersin.orgnih.govresearchgate.netresearchgate.net Its presence in pine honey has been reported through untargeted ultrahigh-performance liquid chromatography-high resolution mass spectrometry metabolomics studies. frontiersin.orgnih.gov This compound was noted as a putative annotated report in pine honey, identified during the characterization of different honey types. frontiersin.orgnih.govresearchgate.netresearchgate.net The presence of suberic acid and its derivatives in plants like Isatis tinctoria, Viola odorata, and Dalbergia odorifera is mentioned in connection with the potential plant sources contributing to honey composition. frontiersin.orgnih.govresearchgate.net

Biochemical Pathways and Metabolic Roles of 3 Methylsuberic Acid

Integration within Lipid and Fatty Acid Metabolism

Lipid metabolism encompasses the processes involving fatty acids, which serve as both energy sources and building blocks for complex lipids like triglycerides and phospholipids. Fatty acids are primarily metabolized through beta-oxidation, a catabolic process that generates acetyl-CoA, which then enters the citric acid cycle for energy production. wikipedia.org While the direct integration of 3-Methylsuberic acid within core lipid and fatty acid metabolic pathways like beta-oxidation is not explicitly detailed in the search results, its classification as a branched-chain fatty acid suggests a connection to these processes. Branched-chain fatty acids are a class of lipids with a substituted methyl branch on their carbon chain. mdpi.com Their metabolism can differ from that of straight-chain fatty acids.

Role as a Branched-Chain Fatty Acid Metabolite

3-Methylsuberic acid is identified as a branched-chain fatty acid. ebi.ac.ukhmdb.ca Branched-chain fatty acids are common components of the membranes of Gram-positive bacteria and are important for their adaptation to environmental conditions. frontiersin.org In humans, branched-chain fatty acids can originate from the metabolism of branched-chain amino acids or from dietary sources like dairy products. mdpi.com Phytanic acid and pristanic acid are examples of polymethyl branched-chain fatty acids. mdpi.com 3-Methyladipic acid, another branched-chain dicarboxylic acid, is a metabolite of phytanic acid catabolism via the ω-oxidation pathway. hmdb.ca Given the structural similarity, it is plausible that 3-Methylsuberic acid could also arise from the metabolism of certain branched lipids or through specific enzymatic pathways.

Enzymatic Transformations and Biotransformation Pathways

The specific enzymatic transformations and biotransformation pathways directly involving 3-Methylsuberic acid are not extensively detailed in the provided search results. However, the broader concept of biotransformation, particularly microbial biotransformation, is discussed as a process where organic compounds are modified through enzymatic reactions carried out by microorganisms like bacteria and fungi. nih.govresearchgate.netinteresjournals.orgslideshare.netnmb-journal.com These transformations can involve various reactions, including oxidation, reduction, and hydrolysis. slideshare.net While the search results mention the microbial biotransformation of other compounds, such as steroids and natural products nih.govinteresjournals.orgslideshare.net, and the enzymatic conversion of contaminants into metabolites researchgate.net, specific enzymes or pathways that metabolize 3-Methylsuberic acid are not provided.

Metabolomic Profiling in Response to Physiological Stimuli

Metabolomic profiling, the study of the complete set of metabolites in a biological sample, is a valuable tool for identifying metabolic changes in response to various physiological stimuli and in different disease states. researchgate.net Analysis of biological fluids like serum and urine is commonly used in metabolomic studies. researchgate.netthetabiomarkers.com

Studies investigating the metabolic adaptations to inspiratory muscle training (IMT) have identified alterations in serum metabolite levels. nih.govresearchgate.netmdpi.com Inspiratory muscle training is a non-pharmacological intervention used to enhance the strength and endurance of respiratory muscles. nih.govnih.gov Research using UHPLC-HRMS/MS-based metabolomics has shown increased serum levels of 3-Methylsuberic acid after 11 weeks of IMT, regardless of exercise intensity. nih.govresearchgate.netmdpi.com This increase in 3-Methylsuberic acid was observed alongside changes in other metabolites related to lipid metabolism, ketone body metabolism, and amino acid metabolism. nih.govresearchgate.netmdpi.com While the exact mechanism for the increase in 3-Methylsuberic acid post-IMT is not fully elucidated in these studies, it suggests a metabolic response to the physiological stress or adaptation induced by the training.

Table 1: Changes in Serum Metabolite Levels Post-Inspiratory Muscle Training

| Metabolite | Change Post-IMT | p-value (All Groups) |

| 3-Methylsuberic acid | Increased | 0.009 |

| Hydroxyhexadecanoic acid | Increased | 0.004 |

| LysoPC (14:0/0:0) | Increased | 0.013 |

| Arachidonic acid | Decreased | 0.001 |

| Linoleic acid | Decreased | 0.001 |

| Oleic acid | Decreased | < 0.001 |

| Palmitic acid | Decreased | 0.006 |

Data derived from a study on serum metabolic adaptations to inspiratory muscle training. nih.govmdpi.com

3-Methylsuberic acid has been identified as a metabolite found in human urine. ebi.ac.uk Organic acids, including dicarboxylic acids like suberic acid, are involved in numerous metabolic pathways and can serve as biomarkers for various metabolic disorders. thetabiomarkers.com In the context of nonalcoholic fatty liver disease (NAFLD), metabolomic analysis of urine has been employed to identify potential biomarkers for different stages of the disease. wjgnet.comresearchgate.netnih.gov One study comparing urinary metabolic profiles between patients with nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) identified differences in various metabolites, including 3-Methylsuberic acid. wjgnet.comnih.gov Specifically, 3-Methylsuberic acid showed altered levels in the urine of patients with NASH compared to those with NAFLD. wjgnet.comnih.gov This suggests that urinary levels of 3-Methylsuberic acid may hold potential as a biomarker in the assessment or understanding of NAFLD progression. wjgnet.comnih.gov

Table 2: Altered Urinary Metabolite Levels in NASH vs. NAFLD

| Metabolite | Fold Change (NASH vs. NAFLD) | p-value | VIP Value |

| 3-Methylsuberic acid | 1.577 | 0.002 | -1.825 |

Data excerpted from a study on urinary metabolomic biomarkers in NAFLD. nih.gov

Advanced Analytical Methodologies for the Characterization of 3 Methylsuberic Acid

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS/UHPLC-HRMS) Applications

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS), including Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS), is a powerful technique for the analysis of complex mixtures, offering high sensitivity and the ability to distinguish molecules with very small mass differences. japtronline.com This makes it particularly valuable for the detailed analysis and identification of compounds like 3-methylsuberic acid in various matrices. japtronline.com

UHPLC-HRMS/MS has been successfully applied in metabolomic studies where 3-methylsuberic acid was among the annotated metabolites. For instance, in a study investigating serum metabolic adaptations, UHPLC-HRMS/MS analysis revealed increased metabolic levels of 3-methylsuberic acid following inspiratory muscle training. mdpi.com, researchgate.net Sample preparation for UHPLC-HRMS/MS-based metabolomics typically involves protein precipitation and metabolite extraction from biological samples like serum. mdpi.com Data processing workflows for untargeted metabolomics using UHPLC-HRMS/MS involve peak detection, deconvolution, deisotoping, alignment, and composition prediction, often utilizing software and online databases for compound identification. nih.gov Features are typically included based on criteria such as coverage in blank samples, coefficient of variation in quality control samples, and the quantity of missing data in experimental samples. mdpi.com Normalization methods, such as non-linear local regression (LOESS), are then applied to account for instrumental stability. mdpi.com

HR-LCMS has also been used for the metabolic profiling of natural products, where suberic acid and its derivatives have been found in plants. frontiersin.org, nih.gov The technique's high resolution is crucial for identifying minor metabolites in such complex extracts. japtronline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of dicarboxylic acids, including 3-methylsuberic acid. researchgate.net, researchgate.net GC-MS is often coupled with chemical derivatization to enhance the volatility and thermal stability of these compounds. researchgate.net, nih.gov Common derivatization procedures for dicarboxylic acids include esterification and silylation. researchgate.net, nih.gov Studies comparing derivatization procedures like esterification using BF3/alcohol and silylation using BSTFA have evaluated their effectiveness in terms of precision, accuracy, sensitivity, and detection limits for low-molecular-weight dicarboxylic acids. researchgate.net

GC-MS analysis has been instrumental in the structural elucidation of compounds, including methyl-branched dicarboxylic acids. For example, GC-MS analysis of active fractions from biological samples has led to the identification of 3-methylsuberic acid. researchgate.net, researchgate.net The characteristic electron ionization (EI)-mass spectra obtained from GC-MS provide fragmentation patterns that aid in confirming the structure of the compound. researchgate.net Predicted GC-MS spectra for 3-methylsuberic acid, both non-derivatized and derivatized (e.g., with TMS), are available in databases, providing valuable reference information for identification. hmdb.ca

GC-MS methods, particularly when employing selected ion monitoring (SIM) or a combination of SIM and total ion current (SITI), can achieve low limits of detection for dicarboxylic acids, enabling their quantification in various matrices. nih.gov, nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and is increasingly applied in metabolomic investigations to identify and quantify metabolites in biological samples. mdpi.com, researchgate.net Both 1D (e.g., 1H NMR, 13C NMR) and 2D NMR experiments (e.g., DQF-COSY, HMQC) are valuable for providing detailed structural information about compounds. nih.gov, researchgate.net

While direct mention of 3-methylsuberic acid analysis specifically by NMR in metabolomic studies is less frequent in the provided results compared to MS techniques, NMR is a foundational tool for characterizing the structure of organic molecules, including branched fatty acids and dicarboxylic acids. nih.gov, np-mrd.org, acs.org, researchgate.net NMR spectroscopy can be used to identify the positions of methyl branches and other structural features within the carbon backbone of such compounds. nih.gov In metabolomics workflows, NMR can complement MS data by providing orthogonal structural information, aiding in the confident identification of metabolites. mdpi.com, researchgate.net Databases containing NMR spectra of various metabolites, including predicted spectra, serve as valuable resources for comparison and identification. np-mrd.org, hmdb.ca

Computational Approaches for Metabolomic Data Annotation and Interpretation

Computational approaches play a crucial role in processing, annotating, and interpreting the large and complex datasets generated by HR-LCMS and other metabolomic platforms. researchgate.net, oup.com, tum.de These approaches are essential for reducing redundancy in the data, identifying potential true biological features, and linking analytical signals to specific metabolites. researchgate.net, oup.com

Tools and strategies for structure elucidation based on LC-MS/MS data often involve matching mass spectral features to compound libraries and utilizing retention time prediction. researchgate.net Computational workflows can detect isotopic, fragment, and adduct patterns by identifying feature pairs that exhibit expected relational patterns. researchgate.net, oup.com This data reduction allows for more reliable compound identification and subsequent linking to metabolite databases. researchgate.net, oup.com

Software packages designed for annotating LC/MS metabolomic data utilize algorithms that group features based on intensity correlations, retention time, and the identification of adducts, isotopes, and fragments. oup.com, researchgate.net This process helps in curating a non-redundant set of metabolites and increases confidence in metabolite annotation. oup.com Computational tools are indispensable for managing the complexity of untargeted metabolomics data and extracting meaningful biological insights. tum.de

Method Development for Trace Analysis and Complex Matrix Isolation

Method development for the analysis of compounds like 3-methylsuberic acid in complex matrices, such as biological fluids or environmental samples, often involves optimizing sample preparation and chromatographic conditions to achieve sufficient sensitivity and selectivity for trace analysis. The low concentrations of certain dicarboxylic acids in biological matrices like plasma and urine present significant analytical challenges, requiring sensitive and robust methods. chromatographyonline.com

Sample preparation techniques, such as solid-phase extraction (SPE), are commonly employed to isolate and concentrate analytes from complex matrices before chromatographic analysis. frontiersin.org, nih.gov For instance, SPE using C18 cartridges has been used in the preparation of honey samples for UHPLC-HRMS analysis, involving steps like homogenization, loading, washing, and elution of compounds of interest. frontiersin.org, nih.gov

Derivatization strategies are frequently developed and optimized to improve the ionization efficiency, fragmentation patterns, and chromatographic separation of dicarboxylic acids, particularly for LC-MS/MS analysis. chromatographyonline.com, slu.se For example, derivatization of carboxyl groups using agents like dimethylaminophenacyl bromide (DmPABr) has been shown to improve sensitivity and enhance mass fragmentation and chromatographic separation of dicarboxylic acids in biological matrices. chromatographyonline.com Method development also involves evaluating the stability of derivatized products and optimizing quenching alternatives. slu.se

Chromatographic separation is another critical aspect of method development. While conventional reversed-phase chromatography is used for less polar compounds, hydrophilic interaction chromatography (HILIC) methods are developed to provide comprehensive coverage of polar metabolites, including organic acids. hpst.cz Optimizing LC gradients and ion source parameters is crucial for achieving good chromatographic separation of isomers and optimal signal response across different metabolite classes. hpst.cz

The development of sensitive methods is essential for detecting subtle fluctuations in metabolite levels that may be associated with various physiological or pathological states. chromatographyonline.com Achieving low limits of detection (LODs) and limits of quantification (LOQs) is a primary goal in method development for trace analysis. chromatographyonline.com, nih.gov, nih.gov

Synthetic Strategies and Chemical Derivatization of 3 Methylsuberic Acid

Known Synthetic Approaches and Methodologies

Although specific synthetic routes for 3-methylsuberic acid are not prominently detailed, plausible syntheses can be extrapolated from methods used for structurally similar compounds. A common approach for the synthesis of dicarboxylic acids involves the oxidation of appropriate precursors. For instance, the oxidation of a cyclic ketone or an alkene can yield a dicarboxylic acid. In the case of 3-methylsuberic acid, a potential precursor could be a cycloheptene derivative with a methyl group at the appropriate position.

Another established method for synthesizing dicarboxylic acids is through the hydrolysis of corresponding dinitriles or diesters. For example, a synthetic pathway could involve the alkylation of a malonic ester with a suitable haloalkane to introduce the main carbon chain, followed by further modifications to introduce the methyl group and extend the chain to the required length, and finally, hydrolysis of the ester groups to yield the dicarboxylic acid.

The synthesis of a related compound, 3-methylpentanoic acid, has been achieved by heating sec.-butylmalonic acid orgsyn.org. This suggests that a malonic acid synthesis approach could be a viable route for 3-methylsuberic acid, starting with an appropriately substituted malonic acid derivative.

Derivatization Techniques for Enhanced Analytical Detection and Separation

Due to their polarity and low volatility, dicarboxylic acids like 3-methylsuberic acid often require derivatization prior to analysis by gas chromatography (GC) colostate.edu. Esterification is the most common derivatization technique, converting the carboxylic acid groups into less polar and more volatile esters .

Common derivatization methods include:

Alkylation to form methyl esters (FAMEs): This is a widely used method for fatty acid analysis and is applicable to dicarboxylic acids. Reagents such as boron trichloride (BCl₃) in methanol (B129727) or methanolic hydrogen chloride are effective for this transformation . The reaction involves the condensation of the carboxyl group with methanol in the presence of an acid catalyst .

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters. This method is also suitable for GC analysis colostate.edu.

Formation of other esters: For analysis by high-performance liquid chromatography (HPLC), derivatization to form UV-active or fluorescent esters can enhance detection. Reagents like p-bromophenacyl bromide can be used for this purpose.

For GC-MS analysis, derivatization is often necessary to improve chromatographic peak shape and increase volatility gcms.cz. One approach involves using a condensing agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to facilitate the reaction between the carboxylic acid and an amine, forming an amide derivative gcms.cz.

The choice of derivatization reagent and method depends on the analytical technique being employed and the specific requirements of the analysis.

Interactive Data Table: Common Derivatization Reagents for Carboxylic Acids

| Reagent | Derivative Formed | Analytical Technique | Key Advantages |

| Boron trichloride-methanol | Methyl ester | GC | Quantitative and rapid esterification . |

| Methanolic HCl | Methyl ester | GC | A well-established and effective method aocs.org. |

| BSTFA | Trimethylsilyl ester | GC | Forms volatile derivatives suitable for GC colostate.edu. |

| DMT-MM | Amide | GC-MS | Can be used in aqueous or methanolic solutions gcms.cz. |

| Benzyl chloroformate (BCF) | Benzyl ester | GC-MS | Offers high sensitivity and is suitable for biological samples bevital.no. |

Stereochemical Aspects in 3-Methylsuberic Acid Synthesis

The 3-methylsuberic acid molecule contains a stereocenter at the C3 position, meaning it can exist as two enantiomers: (R)-3-methylsuberic acid and (S)-3-methylsuberic acid. The synthesis of a single enantiomer, known as stereoselective synthesis, is a significant challenge in organic chemistry.

While specific studies on the stereoselective synthesis of 3-methylsuberic acid are not readily found, general principles of asymmetric synthesis would apply. Approaches to achieve stereocontrol could include:

Use of a chiral starting material: The synthesis could begin with a readily available chiral molecule that already contains the desired stereochemistry at a key position. For instance, the synthesis of chiral 3-methylheptanoic acids has been accomplished starting from optically active citronellol researchgate.net.

Chiral auxiliaries: A chiral auxiliary could be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. This is a highly efficient method for creating chiral molecules.

The biological activity of chiral molecules often depends on their stereochemistry. Therefore, the ability to synthesize enantiomerically pure (R)- and (S)-3-methylsuberic acid would be crucial for studying their specific biological roles. Without specific literature, it is difficult to detail a precise stereoselective synthesis, but these general strategies represent the current state-of-the-art in producing enantiomerically pure compounds.

Biological Interactions and Mechanistic Research Involving 3 Methylsuberic Acid

Role in Inter-Species Chemical Signaling and Behavior Modulation (e.g., Pheromonal Activity in Insects)

Research indicates that 3-methylsuberic acid can function as a component of chemical signaling systems, particularly in insects. In the cowpea weevil, Callosobruchus maculatus, 3-methylsuberic acid (identified as 3-methyloctanedioic acid) was found in the active acidic fraction of cuticular compounds from female Callosobruchus rhodesianus. researchgate.netresearchgate.net When combined with natural hydrocarbons, synthetic 3-methylsuberic acid elicited significant copulatory activity in male C. maculatus. researchgate.net This suggests that 3-methylsuberic acid, along with other compounds, contributes to the contact sex pheromone system in these beetles, influencing mating behavior. researchgate.netresearchgate.net Insect pheromones, often derived from fatty acids, play essential roles in insect life cycles, including attraction and mate recognition. wikipedia.orgfrontiersin.org

Influence on Microbial Physiology (e.g., Bacterial Motility and Biofilm Formation)

While direct studies specifically detailing the influence of exogenous 3-methylsuberic acid on bacterial motility and biofilm formation are limited in the provided search results, the broader context of microbial physiology and the role of various compounds in these processes can be discussed. Microbial cell envelopes are crucial for interactions with the environment, including adhesion and cell-to-cell signaling, which are integral to biofilm formation. uclouvain.be Bacterial motility, often mediated by flagella, is also a significant factor in the initial stages of biofilm development and surface sensing. nih.govfrontiersin.orgnih.gov Some studies have explored how various molecules can counteract bacterial motility and inhibit biofilm formation in pathogens like Listeria monocytogenes. frontiersin.org Although 3-methylsuberic acid was mentioned in the context of bacterial biofilms in one snippet, the specific nature of its influence (promotion or inhibition) and the underlying mechanisms were not detailed. unifi.it Further research is needed to elucidate the direct effects of 3-methylsuberic acid on these specific aspects of microbial physiology.

Detection as a Constituent within Biologically Active Extracts (e.g., plant or algal extracts with demonstrated in vitro activities)

3-Methylsuberic acid has been identified as a component in extracts from various natural sources known for their biological activities. For instance, it was detected in the root extract of Curculigo latifolia, a plant traditionally used for its medicinal properties, including potential antidiabetic effects. unnes.ac.idresearchgate.netresearchgate.net Analysis of C. latifolia root extract revealed the presence of 3-methylsuberic acid alongside other bioactive compounds such as phenolic derivatives, ubiquinone, and emmotin A. unnes.ac.idresearchgate.netresearchgate.net

Furthermore, 3-methylsuberic acid was found in the analysis of blackcurrant pomace microwave hydrolysates, which were characterized as complex mixtures containing various compounds with antioxidant activity. whiterose.ac.uk The presence of 3-methylsuberic acid was noted in a table detailing compounds found in these hydrolysates. whiterose.ac.uk

In the context of marine organisms, 3-methylsuberic acid was identified in the methanol (B129727) extracts of certain Red Sea brown algae, including Sirophysalis trinodis, Polycladia myrica, and Turbinaria triquetra. researchgate.netnih.gov These algal extracts demonstrated cytotoxic activity against cancer cell lines and exhibited antioxidant capacity. researchgate.netnih.gov The identification of 3-methylsuberic acid within these extracts suggests it could be one of the many compounds contributing to their observed biological effects. researchgate.netnih.gov

Another instance of its detection in plant material is in the HR-LCMS analysis of Blepharis integrifolia, an herb with traditional medicinal uses. phcogres.com 3-Methylsuberic acid was found alongside other bioactive principles like kaempferol (B1673270) and undecanedioic acid in this extract, which showed potential inhibitory compounds. phcogres.com

Here is a table summarizing the detection of 3-Methylsuberic acid in various extracts:

| Source | Type of Extract/Analysis | Other Notable Compounds Detected (Examples) | Demonstrated Activities of Extract (Examples) |

| Curculigo latifolia root | Ethanol extract | Phenolic derivatives, ubiquinone, emmotin A | Antidiabetic potential |

| Blackcurrant pomace | Microwave hydrolysates | Various antioxidants | Antioxidant activity |

| Red Sea brown algae | Methanol extracts | Glycerolipids, fatty acids, sterol lipids, phospholipids, phenols | Cytotoxic activity (cancer cells), antioxidant capacity |

| Blepharis integrifolia | HR-LCMS analysis | Kaempferol, undecanedioic acid, tridecanal | Potential inhibitory activity |

Investigations into Enzymatic Pathways and Metabolic Fluxes Associated with 3-Methylsuberic Acid

Information directly linking 3-methylsuberic acid to specific enzymatic pathways and metabolic fluxes in the provided search results is limited. However, related dicarboxylic acids and branched-chain fatty acids are involved in various metabolic processes. For instance, 3-methylglutaric acid, a related dicarboxylic acid, is associated with leucine (B10760876) degradation and can accumulate in certain metabolic disorders related to defective enzymes in this pathway. hmdb.canih.gov It is also potentially synthesized via a side reaction involving a leucine pathway intermediate. nih.gov

Fatty acids, in general, are metabolized through processes like β-oxidation to produce acetyl CoA, which enters the Krebs cycle for energy production. lumenlearning.com Branched-chain fatty acids can have unique metabolic pathways. While the specific enzymes and fluxes directly involving 3-methylsuberic acid require further dedicated research, its structural classification as a methyl-branched fatty acid and dicarboxylic acid suggests potential connections to fatty acid metabolism and pathways involving dicarboxylic acids. hmdb.ca Metabolic engineering studies in bacteria like Ralstonia eutropha have focused on manipulating pathways involving compounds like methylcitric acid and methylmalonyl-CoA for the production of biopolymers, indicating the complexity of branched-chain compound metabolism in microorganisms. nih.gov

Understanding the precise enzymatic pathways and metabolic fluxes associated with 3-methylsuberic acid in different organisms requires targeted biochemical and metabolomic investigations.

Emerging Research Avenues and Future Perspectives for 3 Methylsuberic Acid

Untargeted Metabolomics for Comprehensive Profiling of Biological Systems

Untargeted metabolomics is a powerful approach that aims to capture a broad spectrum of metabolites within a biological sample without prior selection of specific targets. evotec.commetabolon.comnih.gov This comprehensive profiling can provide a deeper understanding of the biochemical state of a system, reflecting the cumulative effects of genetic, environmental, and lifestyle factors. evotec.com Applying untargeted metabolomics to systems where 3-Methylsuberic acid is detected, such as pine honey or certain biological samples, can help identify its co-occurring metabolites and potentially reveal its associations within complex metabolic networks. frontiersin.orgmitoproteome.org This approach is valuable for discovering novel biomarkers and metabolic pathways that might otherwise be overlooked in targeted analyses. evotec.commetabolon.com While untargeted metabolomics generates vast and complex datasets, advancements in high-throughput technologies like mass spectrometry and chromatography, coupled with sophisticated bioinformatics tools, are making this approach more accessible and efficient for analyzing intricate metabolic profiles. metabolon.com

Elucidation of Novel Biosynthetic and Degradative Pathways

Understanding the pathways by which 3-Methylsuberic acid is synthesized and degraded in biological systems and the environment is a critical area for future research. Dicarboxylic acids, in general, are involved in intermediary metabolism, including energy production and mitochondrial function. chromatographyonline.com Fatty acid ω-oxidation is one pathway that forms dicarboxylic acids. nih.gov Peroxisomal β-oxidation is another pathway that metabolizes dicarboxylic acids. nih.gov While the biosynthesis of some branched dicarboxylic acids, such as 2,6-dimethyloctanedioic acid from farnesol, has been proposed, the specific pathways for 3-Methylsuberic acid require further investigation. researchgate.net Elucidating these pathways will involve identifying the enzymes and genes involved, which can provide insights into the biological roles of 3-Methylsuberic acid and its potential implications in various physiological or environmental contexts. nih.gov

Exploration of Environmental Fate and Biotransformation Processes

The presence of 3-Methylsuberic acid in environmental samples, such as pine honey, suggests its involvement in environmental cycles. frontiersin.org Investigating its environmental fate involves studying how it is transported, transformed, and ultimately degraded in different environmental compartments like soil, water, and air. Biotransformation processes, mediated by microorganisms or other environmental factors, likely play a significant role in its fate. Research in this area could utilize advanced analytical techniques to track 3-Methylsuberic acid and its transformation products in environmental matrices. Understanding these processes is crucial for assessing the persistence and potential ecological impact of 3-Methylsuberic acid.

Development of Advanced Analytical and Computational Tools for its Study

The accurate detection and quantification of dicarboxylic acids, including 3-Methylsuberic acid, in complex samples can be analytically challenging due to their low concentrations and the need for sensitive and robust methods. chromatographyonline.com While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been used for dicarboxylic acid analysis, ongoing development of more sensitive and efficient methods is essential. chromatographyonline.comjmb.or.kracs.orgnih.gov Derivatization strategies, such as using dimethylaminophenacyl bromide (DmPABr) to improve ionization and fragmentation for LC-MS/MS, have shown promise for enhancing sensitivity and enabling precise quantification. chromatographyonline.com

Computational tools are also vital for processing the large and complex datasets generated in metabolomics studies that may include 3-Methylsuberic acid. Tools for peak detection, deconvolution, alignment, and metabolite annotation are continuously being developed and refined. metabolon.comresearchgate.netoup.comresearchgate.net These tools help in reducing data redundancy, identifying features corresponding to the same metabolite (including isotopes and adducts), and linking identified compounds to metabolic databases. researchgate.netoup.com Future research will benefit from the development of integrated analytical and computational workflows specifically optimized for the study of branched dicarboxylic acids like 3-Methylsuberic acid.

Investigation of Related Structural Analogues and Their Biological Relevance

3-Methylsuberic acid belongs to the class of medium-chain fatty acids and is a branched dicarboxylic acid. hmdb.ca Studying structurally related analogues, such as other branched or straight-chain dicarboxylic acids, can provide comparative insights into the relationship between structure and biological activity. mdpi.comresearchgate.net For instance, studies on other dicarboxylic acids have revealed potential biological activities, including antimicrobial properties and enzyme inhibition. ontosight.ai Comparing the metabolic profiles and biological effects of 3-Methylsuberic acid with those of its analogues, such as suberic acid or other methyl-branched dicarboxylic acids, could help elucidate its specific biological roles and potential applications. frontiersin.orgresearchgate.net This comparative approach can contribute to a broader understanding of the biological relevance of this class of compounds.

Data Table: Examples of Analytical Techniques Used in Metabolomics Relevant to Dicarboxylic Acid Analysis

| Analytical Technique | Description | Application in Dicarboxylic Acid Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds before MS detection. | Used for quantifying dicarboxylic acids, often requiring derivatization. jmb.or.kracs.orgnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile compounds before MS detection. | Widely used for identifying and quantifying metabolites, including dicarboxylic acids, in biological samples. frontiersin.orgnih.govchromatographyonline.comoup.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides increased specificity and sensitivity through multiple stages of MS. | Optimized methods for enhanced detection and quantification of dicarboxylic acids. chromatographyonline.comnih.govgoogle.com |

| Untargeted Metabolomics Platforms | Comprehensive profiling of a wide range of metabolites in a sample. | Used to identify 3-Methylsuberic acid and co-occurring metabolites in complex biological and environmental samples. frontiersin.orgmitoproteome.orgnih.gov |

Q & A

Basic Research Questions

Q. How is 3-Methylsuberic acid identified and quantified in biological secretions, and what analytical methods are most reliable for its detection?

- Methodological Answer : Identification typically involves gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, with comparisons to synthetic reference standards. For trace quantification in insect secretions (e.g., Callosobruchus rhodesianus), derivatization using agents like BSTFA may enhance volatility for GC-MS analysis. Cross-validation with high-resolution LC-MS is recommended to confirm molecular ion peaks and fragmentation patterns .

Q. What synthetic strategies are employed to produce 3-Methylsuberic acid, and how do researchers address challenges in stereochemical purity?

- Methodological Answer : Synthesis often starts with linear aliphatic precursors, employing stepwise oxidation of terminal methyl groups to carboxylic acids. Protecting groups (e.g., tert-butyl esters) are used to prevent undesired side reactions during intermediate steps. Chiral resolution via enzymatic catalysis or chiral stationary-phase HPLC ensures stereochemical purity, critical for studying structure-activity relationships .

Q. What experimental protocols are used to isolate 3-Methylsuberic acid from complex biological matrices like insect secretions?

- Methodological Answer : Solid-phase extraction (SPE) with C18 columns is standard for preliminary isolation. Further purification uses preparative HPLC with reverse-phase columns (e.g., C8 or C18), optimized using mobile phases like acetonitrile/water with 0.1% formic acid. Recovery rates are validated via spiked samples and internal standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological roles of 3-Methylsuberic acid across arthropod species?

- Methodological Answer : Comparative metabolomic profiling across species (e.g., ants vs. beetles) can clarify context-dependent functions. Behavioral assays (e.g., trail-following in ants) paired with RNAi knockdown of biosynthetic enzymes may validate hypotheses. Meta-analyses of existing ecological and chemical data are essential to identify confounding variables (e.g., environmental pH affecting stability) .

Q. What isotopic labeling techniques are optimal for tracing 3-Methylsuberic acid biosynthesis in vivo?

- Methodological Answer : Stable isotope labeling (e.g., ¹³C-glucose or ²H₂O) combined with tandem mass spectrometry tracks carbon flux into methyl-branched chains. In vitro enzyme assays using cell-free extracts from secretory glands can identify rate-limiting steps (e.g., methyltransferase activity). Data should be normalized to control cohorts to account for metabolic heterogeneity .

Q. How does the chirality of 3-Methylsuberic acid influence its ecological interactions, and what methods validate enantioselective activity?

- Methodological Answer : Enantioselective synthesis via asymmetric catalysis (e.g., Evans’ oxazolidinones) produces pure enantiomers for bioactivity testing. Field experiments using racemic vs. enantiopure formulations, analyzed via circular dichroism (CD) spectroscopy, can reveal stereospecific effects on insect behavior. Statistical models (e.g., generalized linear mixed models) account for ecological variability .

Q. What computational approaches predict the stability and reactivity of 3-Methylsuberic acid under varying environmental conditions?

- Methodological Answer : Density functional theory (DFT) simulations model degradation pathways (e.g., decarboxylation at low pH). Experimental validation involves accelerated stability studies (40–60°C, pH 3–9) monitored via HPLC-UV. QSAR models correlate structural descriptors (e.g., logP, pKa) with half-life data to predict environmental persistence .

Q. How can multi-omics integration (genomics, proteomics, metabolomics) elucidate the evolutionary conservation of 3-Methylsuberic acid pathways?

- Methodological Answer : Comparative genomics identifies homologs of methyltransferase genes across arthropod lineages. Proteomic profiling of secretory glands links enzyme expression levels to metabolite abundance. Phylogenetic reconciliation analysis tests hypotheses of horizontal gene transfer vs. convergent evolution .

Key Methodological Considerations

- Data Contradiction Analysis : Use meta-regression to assess heterogeneity in reported bioactivities, adjusting for variables like extraction protocols or assay sensitivity .

- Experimental Design : Include negative controls (e.g., solvent-only samples) and biological replicates to distinguish artifact signals from true biosynthetic products .

- Ethical Reporting : Disclose all synthetic intermediates and spectral data to ensure reproducibility, adhering to guidelines in Medicinal Chemistry Research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.